4-Methoxy-2-methyl-2-butanethiol, also known as 4-methoxy-2-methylbutane-2-thiol, is a sulfur-containing volatile organic compound known for its potent and distinctive aroma. It is often described as having a "catty", "blackcurrant", "meaty", or "sulfury" odor. [, , , ] This compound is naturally found in various plants, including blackcurrant buds and berries (Ribes nigrum L.), green tea (Sen-cha), and certain varieties of virgin olive oil. [, , , , , ]
Synthesis Analysis
From methyl 3-methoxypropionate: This novel method involves the use of methyl-3-methoxypropionate to produce a butanol intermediate. This intermediate then undergoes thiolation using Lawesson's reagent to yield 4-methoxy-2-methyl-2-butanethiol. []
Enantioselective synthesis: This approach allows for the specific synthesis of either the (S)- or (R)- enantiomer of 4-methoxy-2-methyl-2-butanethiol. The synthesis involves several steps and utilizes chiral reagents to control the stereochemistry of the final product. The absolute configuration of the synthesized enantiomers can be confirmed by X-ray diffraction analysis. []
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-2-butanethiol is primarily related to its olfactory properties. It interacts with olfactory receptors in the nose, leading to the perception of its characteristic odor. [, ] The specific receptors and signaling pathways involved require further investigation.
Physical and Chemical Properties Analysis
Odor: Described as "catty," "blackcurrant," "meaty," or "sulfury." [, , , ]
Volatility: Highly volatile, as evidenced by its presence in headspace extracts and its use in aroma analysis. [, , , ]
Applications
Food Science and Flavor Research:
Aroma Profiling: Used as a reference standard for identifying and quantifying this compound in various food products, such as blackcurrants, green tea, and olive oil. [, , , , ]
Quality Control: Monitoring 4-methoxy-2-methyl-2-butanethiol levels can be used to assess the quality and freshness of certain fruits, such as blackcurrants, as its concentration changes during storage and processing. [, ]
Agricultural Research:
Understanding the biosynthesis and regulation of 4-methoxy-2-methyl-2-butanethiol in plants can have implications for developing cultivars with enhanced flavor profiles. []
Future Directions
Biosynthesis: Further research is needed to elucidate the complete biosynthetic pathway of 4-methoxy-2-methyl-2-butanethiol in various plant species. []
Related Compounds
1-Methoxyhexane-3-thiol
1-Methoxyhexane-3-thiol is a potent odorant characterized by its herbaceous-green, alliaceous, and perspiration-like aroma. It is found in trace amounts in flowering clary-sage plants (Salvia sclarea L.) and is a key contributor to the plant's distinctive fragrance. []
1-Methoxyheptane-3-thiol
1-Methoxyheptane-3-thiol is a sulfur-containing volatile compound identified alongside 1-methoxyhexane-3-thiol in a Ruta species. [] Specific odor characteristics and other properties of this compound were not elaborated upon in the provided research.
1-Methoxy-4-methylpentane-3-thiol
1-Methoxy-4-methylpentane-3-thiol was identified along with other sulfur-containing volatiles in a Ruta species. [] Limited information was provided regarding its specific properties in the context of the provided research.
4-Mercapto-4-methyl-2-pentanone
4-Mercapto-4-methyl-2-pentanone is identified as a potent odorant in Japanese green tea (Sen-cha). It contributes a "meaty" aroma to the tea's overall flavor profile. []
Methional
Methional, or 3-(methylthio)propanal, is another volatile sulfur compound identified in Japanese green tea (Sen-cha). [] Its specific aroma contribution to the tea was not detailed in the research provided.
(E)-2-Hexenal
(E)-2-Hexenal is a C6 compound found in higher concentrations in fresh blackcurrant berries compared to frozen ones. [] It is known for its green, grassy aroma.
(Z)-3-Hexenal
(Z)-3-Hexenal, a C6 aldehyde, is found in elevated concentrations in fresh blackcurrant berries, contributing to their characteristic aroma. [] It is described as having a green, leafy odor.
Ethyl Butanoate
Ethyl butanoate, an ester, is a key odorant in fresh blackcurrant berries, known for its fruity and pineapple-like aroma. []
1,8-Cineole
1,8-cineole, a monoterpene, is a significant contributor to the aroma of fresh blackcurrant berries, characterized by its minty and camphoraceous odor. []
Oct-1-en-3-one
Oct-1-en-3-one, a ketone, plays a significant role in the aroma of fresh blackcurrant berries. It possesses a mushroom-like odor. []
Alkyl-Substituted 3-Methoxypyrazines
Alkyl-substituted 3-methoxypyrazines are a class of compounds found in blackcurrant berries. They are known for their earthy, green, and bell pepper-like aromas. []
Properties
CAS Number
94087-83-9
Product Name
4-Methoxy-2-methyl-2-butanethiol
IUPAC Name
4-methoxy-2-methylbutane-2-thiol
Molecular Formula
C6H14OS
Molecular Weight
134.24 g/mol
InChI
InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3
InChI Key
XVHGKKGBUDMTIQ-UHFFFAOYSA-N
SMILES
CC(C)(CCOC)S
Solubility
insoluble in water; soluble in ethanol
Canonical SMILES
CC(C)(CCOC)S
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